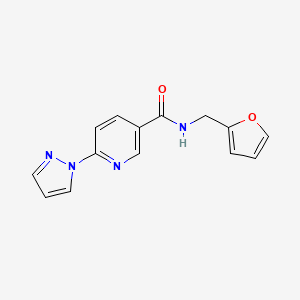
N4-AcetylSulfanilamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . N4-AcetylSulfanilamide is particularly noted for its role as an intermediate in the synthesis of various sulfonamide-based drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N4-AcetylSulfanilamide typically involves the acetylation of sulfanilamide. One common method includes the reaction of sulfanilamide with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of sulfanilamide and acetic anhydride into a reactor, where the reaction takes place under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions: N4-AcetylSulfanilamide undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield sulfanilamide and acetic acid.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Hydrolysis: Sulfanilamide and acetic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various N-substituted sulfonamides.
科学研究应用
N4-AcetylSulfanilamide has a wide range of applications in scientific research:
作用机制
N4-AcetylSulfanilamide exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA . By inhibiting DHFR, this compound disrupts DNA synthesis, leading to the death of rapidly dividing cells, such as bacteria and cancer cells .
相似化合物的比较
Sulfanilamide: The parent compound of N4-AcetylSulfanilamide, known for its antibacterial properties.
Sulfapyridine: Effective against pneumonia.
Sulfathiazole: Used during World War II to treat infections in soldiers.
Uniqueness: this compound is unique due to its acetyl group, which enhances its stability and modifies its biological activity compared to its parent compound, sulfanilamide . This modification allows for a broader range of applications and improved pharmacokinetic properties.
属性
CAS 编号 |
121-69-9 |
|---|---|
分子式 |
C32H16 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



